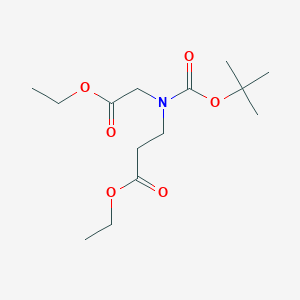

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification

The systematic nomenclature of 3-(tert-butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester follows established International Union of Pure and Applied Chemistry conventions for complex amino acid derivatives. The primary International Union of Pure and Applied Chemistry name reflects the compound's derivation from propionic acid, with the amino group positioned at the beta carbon (carbon-3) relative to the carboxyl group. The nomenclature systematically describes each functional group modification, beginning with the ethyl ester terminus and proceeding through the amino group substitutions to the tert-butoxycarbonyl protecting group.

The compound exhibits numerous synonymous designations that reflect different naming conventions and synthetic perspectives. Alternative systematic names include "Ethyl 3-[(N-tert-butoxycarbonylethoxycarbonyl)methylamino]propanoate" and "beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-ethoxy-2-oxoethyl)-, ethyl ester". These variations demonstrate the complexity of naming highly substituted amino acid derivatives and the multiple approaches chemists employ to describe such molecules systematically.

Database identifiers provide additional nomenclature context, with the Molecular Formula Chemical Database identifier MFCD15142792 serving as a unique chemical registry designation. Commercial suppliers have developed their own naming conventions, with variations such as "ethyl 3-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate" appearing in chemical catalogs. The diversity of synonymous names reflects the compound's significance across multiple research domains and the evolution of chemical nomenclature practices.

Table 1: Systematic Names and Synonyms for this compound

| Nomenclature Type | Chemical Name |

|---|---|

| Primary International Union of Pure and Applied Chemistry | This compound |

| Alternative International Union of Pure and Applied Chemistry | Ethyl 3-[(N-tert-butoxycarbonylethoxycarbonyl)methylamino]propanoate |

| Systematic Descriptor | beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-ethoxy-2-oxoethyl)-, ethyl ester |

| Commercial Designation | ethyl 3-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

| Database Identifier | MFCD15142792 |

| Chemical Abstracts Service Number | 146256-97-5 |

Molecular Architecture and Functional Group Composition

The molecular architecture of this compound reveals a sophisticated arrangement of multiple functional groups designed for specific synthetic applications. The compound's molecular formula C14H25NO6 indicates the presence of 14 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and six oxygen atoms, resulting in a molecular weight of 303.35 g/mol. This substantial molecular framework incorporates three distinct ester functionalities and one carbamate protecting group, creating a highly versatile synthetic intermediate.

The central structural element consists of a three-carbon chain derived from beta-alanine, with the amino group positioned at the beta carbon relative to the terminal carboxyl group. The amino nitrogen bears two distinct substituents: a tert-butoxycarbonyl protecting group and an ethoxycarbonylmethyl group. This dual substitution pattern creates a tertiary amine center that significantly influences the compound's reactivity and synthetic utility. The tert-butoxycarbonyl group serves as a robust protecting group that can be selectively removed under acidic conditions, while the ethoxycarbonylmethyl substituent introduces additional synthetic flexibility.

The terminal carboxyl group has been converted to an ethyl ester, providing enhanced solubility and synthetic compatibility compared to the free acid form. This esterification strategy is common in amino acid chemistry, as it improves handling characteristics and prevents unwanted side reactions during synthetic transformations. The combination of protecting groups and ester functionalities creates a compound with multiple points of chemical reactivity that can be selectively manipulated under appropriate reaction conditions.

Table 2: Molecular Properties and Functional Group Analysis

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H25NO6 |

| Molecular Weight | 303.35 g/mol |

| Functional Groups | 3 Ester groups, 1 Carbamate group, 1 Tertiary amine |

| Central Framework | beta-Alanine derivative |

| Protecting Groups | tert-Butoxycarbonyl (Boc) |

| Storage Temperature | 2-8°C |

| Physical State | Pale yellow oily substance |

Stereochemical Considerations in beta-Alanine Derivative Configuration

The stereochemical analysis of this compound reveals important configurational aspects that distinguish it from alpha-amino acid derivatives. Unlike alpha-alanine and its derivatives, beta-alanine possesses no stereocenter in its basic structure, as the amino group is positioned at the beta carbon rather than the alpha carbon relative to the carboxyl group. This fundamental structural difference eliminates the stereochemical complexity typically associated with alpha-amino acid derivatives and their optical isomerism.

The absence of a stereocenter in the beta-alanine backbone significantly simplifies the synthetic and analytical aspects of this compound class. While alpha-alanine derivatives require careful consideration of stereochemical integrity during synthetic transformations, beta-alanine derivatives like this compound do not exhibit optical activity at the amino acid core. This characteristic makes beta-alanine derivatives particularly attractive for applications where stereochemical complications must be minimized or avoided entirely.

The substitution pattern at the amino nitrogen introduces conformational considerations rather than configurational stereochemistry. The tertiary amine center created by the dual substitution with tert-butoxycarbonyl and ethoxycarbonylmethyl groups can adopt different conformational arrangements depending on steric and electronic factors. These conformational preferences influence the compound's reactivity patterns and may affect the efficiency of synthetic transformations involving the amino group.

The comparison with related alpha-amino acid derivatives highlights the unique advantages of beta-alanine-based compounds in synthetic applications. Alpha-alanine derivatives such as N-(tert-butoxycarbonyl)-N-ethyl-L-alanine possess defined stereochemical configurations that must be preserved throughout synthetic sequences. In contrast, the stereochemical neutrality of beta-alanine derivatives provides synthetic flexibility without concerns about racemization or stereochemical degradation during chemical manipulations.

Comparative Analysis with Related tert-Butoxycarbonyl-Protected Amino Acid Esters

The comparative analysis of this compound with related tert-butoxycarbonyl-protected amino acid esters reveals important structural and functional relationships within this compound class. The simplest related compound, ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate (N-tert-butoxycarbonyl-beta-alanine ethyl ester), shares the same beta-alanine backbone but lacks the additional ethoxycarbonylmethyl substitution. This structural comparison demonstrates how the target compound represents a more highly functionalized derivative designed for specialized synthetic applications.

The molecular weight progression within this series illustrates the systematic addition of functional groups. N-tert-butoxycarbonyl-beta-alanine ethyl ester possesses molecular formula C10H19NO4 with molecular weight 217.26 g/mol, while the target compound with formula C14H25NO6 exhibits molecular weight 303.35 g/mol. The additional 86 mass units correspond precisely to the ethoxycarbonylmethyl substituent (C4H6O2), confirming the systematic structural relationship between these compounds.

Comparative analysis with alpha-amino acid derivatives reveals significant structural distinctions. N-(tert-butoxycarbonyl)-N-ethyl-L-alanine, with molecular formula C10H19NO4 and molecular weight 217.26 g/mol, demonstrates similar molecular parameters to the basic beta-alanine derivative but incorporates a stereocenter at the alpha carbon. This comparison emphasizes the stereochemical advantages of beta-alanine derivatives in synthetic applications where optical purity considerations are unnecessary or problematic.

Table 3: Comparative Analysis of Related tert-Butoxycarbonyl-Protected Amino Acid Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C14H25NO6 | 303.35 | Beta-alanine, dual N-substitution, no stereocenter |

| N-tert-Butoxycarbonyl-beta-alanine ethyl ester | C10H19NO4 | 217.26 | Beta-alanine, single N-substitution, no stereocenter |

| N-(tert-butoxycarbonyl)-N-ethyl-L-alanine | C10H19NO4 | 217.26 | Alpha-alanine, single N-substitution, one stereocenter |

| Ethyl 2-((tert-butoxycarbonyl)amino)acetate | C9H17NO4 | 203.24 | Glycine derivative, single N-substitution, no stereocenter |

The functional group distribution analysis reveals the sophisticated design principles underlying the target compound's architecture. While simpler tert-butoxycarbonyl-protected amino acid esters typically contain one protecting group and one ester functionality, the target compound incorporates three ester groups and one carbamate protecting group. This enhanced functionalization provides multiple sites for selective chemical modification and enables complex synthetic transformations that would be impossible with simpler derivatives. The systematic comparison demonstrates how structural complexity can be strategically introduced to expand synthetic utility while maintaining the fundamental advantages of beta-alanine-based frameworks.

Properties

IUPAC Name |

ethyl 3-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-6-19-11(16)8-9-15(10-12(17)20-7-2)13(18)21-14(3,4)5/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKXWKWPBLYKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(CC(=O)OCC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Stepwise Procedure

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | N-(tert-butoxycarbonyl)glycine ethyl ester (2.03 g), DMF (10 mL), NaH (264 mg) at 4 °C for 1 hour | The amino ester is dissolved in DMF and cooled in an ice bath. Sodium hydride is added slowly to deprotonate the amine, generating a nucleophilic species. | Formation of the deprotonated intermediate |

| 2 | Addition of ethyl 3-chloropropanoate (1.37 g) at 4 °C, then warming to room temperature for 2 hours | The alkyl halide is added to the reaction mixture, and the temperature is raised to allow nucleophilic substitution to occur, forming the desired product. | Completion of substitution reaction confirmed by TLC |

| 3 | Quenching with saturated ammonium chloride solution (20 mL), extraction with ethyl acetate (3 × 20 mL), washing with water (3 × 30 mL) and saturated brine (50 mL) | The reaction mixture is quenched and extracted to isolate the organic product. Washing removes impurities and residual reagents. | Pale yellow oily product obtained after solvent removal |

| 4 | Solvent removal under reduced pressure | Concentration of the organic phase yields the crude product | Yield: 90% |

This method yields 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester as a pale yellow oily substance with high purity and yield.

Reaction Conditions and Optimization

- Temperature control is critical, starting at 4 °C to control the reactivity of sodium hydride and prevent side reactions.

- Reaction time : 1 hour for deprotonation and 2 hours for substitution ensures complete conversion.

- Solvent choice : DMF is preferred due to its ability to dissolve both reactants and stabilize the anionic intermediate.

- Work-up : Multiple extractions and washes ensure removal of inorganic salts and unreacted starting materials.

Industrial Scale Considerations

Industrial synthesis adapts this laboratory procedure to larger scales using automated reactors with continuous monitoring of temperature, pH, and reaction progress to maintain consistent quality and yield. Optimization focuses on:

- Efficient mixing and heat transfer to maintain low temperature during base addition.

- Controlled addition rates of sodium hydride and alkyl halide.

- Use of continuous extraction and purification systems to streamline product isolation.

3 Analysis of Preparation Methods

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Base used | Sodium hydride (NaH) | Sodium hydride or alternative strong bases |

| Solvent | N,N-Dimethylformamide (DMF) | DMF or other polar aprotic solvents |

| Temperature | 4 °C to room temperature | Controlled cooling and heating with automated systems |

| Reaction time | 3 hours total | Optimized for throughput, possibly shorter with better mixing |

| Yield | ~90% | Typically maintained or improved with process control |

| Purification | Liquid-liquid extraction and washing | Continuous extraction, crystallization or distillation |

4 Research Findings and Notes

- The use of sodium hydride as a base is essential for efficient deprotonation of the amino ester, enabling nucleophilic substitution with ethyl 3-chloropropanoate.

- The reaction proceeds cleanly with minimal side products when temperature and stoichiometry are carefully controlled.

- The tert-butoxycarbonyl protecting group remains intact during the reaction, allowing further synthetic transformations downstream.

- The compound’s synthesis is scalable, with industrial processes emphasizing automation and in-line monitoring to ensure reproducibility and high purity.

- The final product is a key intermediate in peptide synthesis and other organic transformations, highlighting the importance of a reliable preparation method.

5 Summary Table of Key Data

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material 1 | N-(tert-butoxycarbonyl)glycine ethyl ester | 2.03 g (laboratory scale) |

| Starting material 2 | Ethyl 3-chloropropanoate | 1.37 g (laboratory scale) |

| Base | Sodium hydride (NaH) | 264 mg, strong base |

| Solvent | N,N-Dimethylformamide (DMF) | 10 mL |

| Temperature | 4 °C (initial), then room temperature | Controlled to avoid side reactions |

| Reaction time | 1 h (deprotonation), 2 h (substitution) | Monitored by TLC |

| Yield | 90% | High yield, reproducible |

| Product state | Pale yellow oily substance | Purified by extraction and washing |

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Organic Synthesis

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester serves as a versatile building block in organic synthesis. Its unique structure allows it to function as a protecting group for amino acids, facilitating complex peptide synthesis. This application is particularly valuable in the development of pharmaceuticals where selective reactions are necessary.

Peptide and Protein Synthesis

In biological research, this compound is utilized in synthesizing peptides and proteins. The protecting groups it provides can be selectively removed to yield functionalized peptides, which are essential for studying protein interactions and functions. Case studies have demonstrated its effectiveness in synthesizing bioactive peptides that exhibit therapeutic potential.

Medicinal Chemistry

The compound is being investigated for potential therapeutic applications, including:

- Drug Development : Its ability to modify biological pathways makes it a candidate for developing new drugs targeting specific diseases.

- Therapeutic Agents : Research has shown that derivatives of this compound may possess anti-inflammatory and antioxidant properties, suggesting its role in treating oxidative stress-related conditions .

Industrial Applications

The compound also finds utility in industrial settings:

Specialty Chemicals Production

It is employed in producing specialty chemicals that require precise structural modifications. Industries leverage its reactivity to create advanced materials used in various applications, from coatings to pharmaceuticals.

Advanced Materials

Due to its unique chemical properties, it contributes to developing advanced materials that exhibit desirable characteristics such as enhanced stability and reactivity .

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Building block for complex organic compounds | Used in peptide synthesis |

| Peptide Synthesis | Facilitates the creation of bioactive peptides | Demonstrated efficacy in drug design |

| Medicinal Chemistry | Potential therapeutic applications | Investigated for anti-inflammatory properties |

| Industrial Chemistry | Production of specialty chemicals | Utilized in advanced material formulations |

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify the structure and function of target molecules. These interactions can influence biological processes and pathways, leading to specific physiological effects .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following compounds share structural similarities with the target molecule, differing in substituents, protecting groups, or functional moieties:

Biological Activity

3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester, known by its CAS number 146256-97-5, is a complex organic compound with significant potential in pharmaceutical and biochemical research. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C14H25NO6

- Molecular Weight : 303.35 g/mol

The compound features a tert-butoxycarbonyl group, ethoxycarbonylmethyl group, and an amino-propionic acid ethyl ester moiety, contributing to its unique chemical behavior and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of N-(tert-butoxycarbonyl)glycine ethyl ester .

- Reaction with sodium hydride in N,N-dimethylformamide (DMF) .

- Addition of ethyl 3-chloropropanoate .

- Extraction using ethyl acetate .

This multi-step process yields high purity and yield, crucial for its applications in research and development .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

The compound acts through interactions with specific molecular targets, influencing various biological pathways. Its structure allows it to participate in reactions that modify target molecules, affecting their function and stability.

Applications in Research

- Peptide Synthesis : Used as a building block in the synthesis of peptides and proteins due to its ability to protect amino groups during chemical reactions.

- Drug Development : Investigated for potential therapeutic applications, particularly in the development of prodrugs with enhanced bioavailability .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy and mechanisms .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of various amino acid derivatives, including this compound. The results indicated that derivatives with similar structures exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests a potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Peptide Synthesis Efficiency

In a comparative analysis of peptide synthesis methods, the use of this compound was shown to improve yields significantly when used as a protecting group for amino acids. The study highlighted the compound's stability under various reaction conditions and its ease of removal after peptide formation.

Data Table: Biological Activity Overview

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester?

- Methodological Answer : Synthesis optimization involves controlling reaction temperature, solvent selection, and stoichiometric ratios. For example, coupling reactions (e.g., amidation) often require heating to 115°C in polar aprotic solvents like ethyl acetate or 1,2-dimethoxyethane under inert atmospheres . Purification via column chromatography with eluents such as ethyl acetate/cyclohexane/methanol (3:1:0.1) is effective for isolating esters with high purity . Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Q. How can researchers mitigate instability during purification of this compound?

- Methodological Answer : The compound is stable under recommended storage (room temperature, inert atmosphere) but may degrade under prolonged exposure to moisture or acidic/basic conditions. Use anhydrous solvents during purification and avoid silica gel with residual acidity. Flash chromatography under neutral conditions (e.g., ethyl acetate/hexane gradients) preserves integrity . Post-purification, store the compound at -20°C in amber vials with desiccants .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirm tert-butoxycarbonyl (Boc) and ethyl ester signals (e.g., Boc protons at δ 1.2–1.4 ppm; ester carbonyl at ~170 ppm in ¹³C NMR) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns consistent with Boc-protected amines .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1720 cm⁻¹ for esters and carbamates) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use P95 respirators (NIOSH-certified) for particulate protection and OV/AG/P99 cartridges for organic vapors. Wear nitrile gloves and chemical-resistant lab coats. Avoid skin contact due to potential acute toxicity (LD₅₀ data for structurally similar esters suggest moderate toxicity) . In case of exposure, rinse with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations assess the electronic effects of the Boc and ethyl ester groups on reaction centers. For example, the Boc group’s electron-withdrawing nature may deactivate the adjacent amino group, influencing Suzuki-Miyaura coupling efficiency. Molecular dynamics simulations (e.g., using GROMACS) model solvation effects and steric hindrance in catalytic systems . Validate predictions with experimental kinetic studies (e.g., monitoring coupling yields via HPLC) .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in peptide synthesis?

- Methodological Answer : Divergent results may stem from variations in reaction conditions (e.g., solvent polarity, base strength). Perform controlled studies comparing Boc-deprotection efficiency under acidic (TFA) vs. neutral (enzymatic) conditions. Analyze byproducts via LC-MS to identify competing pathways (e.g., ester hydrolysis vs. carbamate cleavage) . Cross-validate findings using isotopic labeling (e.g., ¹⁵N-tracing for amino group tracking) .

Q. How does the steric bulk of the tert-butoxycarbonyl group influence enzymatic recognition in prodrug applications?

- Methodological Answer : Enzymatic assays (e.g., esterase or lipase activity tests) quantify hydrolysis rates. Compare kinetic parameters (Km, Vmax) of the Boc-protected compound with unprotected analogs. Molecular docking (e.g., AutoDock Vina) visualizes steric clashes in enzyme active sites. For in vivo studies, use radiolabeled (³H/¹⁴C) derivatives to track metabolic pathways .

Q. What are the limitations of using this compound in solid-phase synthesis?

- Methodological Answer : The ethyl ester’s labile nature under basic conditions limits compatibility with resin-bound amines. Optimize coupling agents (e.g., HATU vs. DCC) to minimize ester cleavage. Alternatively, replace the ethyl ester with a more stable tert-butyl ester for SPPS . Monitor resin loading via UV quantification of Fmoc-deprotection byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.